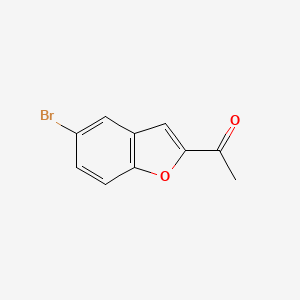

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIQPBGNNXXKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351639 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-75-6 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone from 5-bromo-salicylaldehyde"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a valuable intermediate in the development of novel therapeutic agents. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties. This document outlines the primary synthetic route starting from 5-bromo-salicylaldehyde, including a detailed experimental protocol, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound from 5-bromo-salicylaldehyde is typically achieved through a one-pot reaction involving an O-alkylation followed by an intramolecular aldol condensation and dehydration. The phenolic hydroxyl group of 5-bromo-salicylaldehyde is first alkylated with chloroacetone in the presence of a base. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring system.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 5-bromo-salicylaldehyde. The following protocol is a synthesis of information from established literature.[1][2]

Materials:

-

5-Bromosalicylaldehyde

-

Chloroacetone

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Methanol or Acetone

-

Ethanol (for recrystallization)

-

Dimethylformamide (DMF) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-salicylaldehyde in methanol.

-

To this solution, add chloroacetone.

-

Slowly add a solution of potassium hydroxide in methanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for approximately 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with water and dry.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/DMF solution.[1]

Reaction Mechanism

The reaction proceeds in two main stages as depicted in the diagram below.

Caption: Reaction mechanism for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Solid |

| This compound | C₁₀H₇BrO₂ | 239.07 | Solid |

Crystal data for this compound has been reported as orthorhombic with cell parameters a = 10.8301 (2) Å, b = 7.4630 (1) Å, and c = 21.7213 (3) Å.[1]

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques. While a comprehensive dataset is not available in a single source, typical characterization would involve:

-

¹H NMR: To confirm the presence of aromatic, furan, and acetyl protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify key functional groups such as the carbonyl group of the ketone.

Further derivatization, such as the formation of an oxime, has been used for crystal structure determination.[3]

Conclusion

The synthesis of this compound from 5-bromo-salicylaldehyde is a well-established and efficient method. This guide provides a solid foundation for researchers to reproduce this synthesis in a laboratory setting. The resulting compound serves as a crucial building block for the synthesis of more complex benzofuran derivatives with potential applications in drug discovery and development.

References

Crystal Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a compound of interest in medicinal chemistry due to the diverse biological activities associated with the benzofuran scaffold. This document outlines the precise three-dimensional arrangement of atoms, details the experimental procedures used for its determination, and explores potential biological signaling pathways influenced by this class of molecules.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The crystal data and refinement statistics are summarized in Table 1, providing key parameters that define the unit cell and the quality of the structural model.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical Formula | C₁₀H₇BrO₂ |

| Formula Weight | 239.07 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 10.8301 (2) Å |

| b | 7.4630 (1) Å |

| c | 21.7213 (3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1755.62 (5) ų |

| Z | 8 |

| Density (calculated) | 1.808 Mg/m³ |

| Absorption Coefficient | 4.64 mm⁻¹ |

| F(000) | 944 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.65 to 25.50° |

| Reflections collected | 43601 |

| Independent reflections | 3331 [R(int) = 0.038] |

| Completeness to theta = 25.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3331 / 0 / 119 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.024, wR2 = 0.058 |

| R indices (all data) | R1 = 0.032, wR2 = 0.060 |

| Largest diff. peak and hole | 0.47 and -0.28 e.Å⁻³ |

Molecular and Supramolecular Structure

The molecule is approximately planar, with the root-mean-square deviation of the non-hydrogen atoms from the mean plane being 0.057 Å.[1][2] In the crystal, molecules are linked by C—H···O hydrogen bonds, forming chains that propagate along the[3] direction.[1][2]

A related structure, the oxime derivative this compound oxime, has also been characterized.[4] This derivative crystallizes in the monoclinic space group P2₁/n. In its crystal structure, molecules form inversion dimers through O—H···N hydrogen bonds, creating R₂²(6) ring motifs.[4] Additionally, very weak aromatic π–π stacking interactions are observed.[4]

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized by heating 5-bromosalicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol for two hours.[1][2] Single crystals suitable for X-ray diffraction were obtained.

The experimental workflow for the synthesis and crystal structure determination is outlined in the diagram below.

X-ray Data Collection, Structure Solution, and Refinement

Data for this compound were collected on a Bruker SMART APEXII DUO CCD diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined using the SHELXTL software package.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

For the oxime derivative, data were collected on a Bruker APEXII diffractometer.[4] The structure was solved with SHELXS97 and refined with SHELXL97.[4]

Biological Context and Potential Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2]

Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. A proposed mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of the inflammatory response.

In lipopolysaccharide (LPS)-stimulated macrophages, certain benzofuran hybrids have been shown to inhibit the phosphorylation of key signaling proteins, thereby down-regulating the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The diagram below illustrates the potential inhibitory effect of a benzofuran derivative on the NF-κB and MAPK signaling pathways.

Conclusion

The crystal structure of this compound has been elucidated, providing valuable insights into its solid-state conformation and intermolecular interactions. This structural information, combined with the known biological activities of the benzofuran scaffold, offers a foundation for the rational design of novel therapeutic agents. The potential modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, by benzofuran derivatives highlights a promising avenue for the development of new anti-inflammatory drugs. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles.

References

Spectroscopic and Biological Insights into 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and potential biological activities of the compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone. While experimentally derived spectra for this specific molecule are not widely published, this document compiles known synthetic methods and contextual biological data from closely related analogs to offer valuable insights for research and development.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data based on its chemical structure. These predictions are intended to serve as a reference for researchers undertaking the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | dd | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~7.4 | s | 1H | H-3 |

| ~2.6 | s | 3H | -COCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). Coupling constants (J) are not predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~189 | C=O |

| ~155 | C-7a |

| ~152 | C-2 |

| ~130 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~117 | C-5 |

| ~115 | C-3 |

| ~113 | C-7 |

| ~28 | -CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O-C stretch (benzofuran) |

| ~800 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238/240 | [M]⁺ isotopic pattern for one bromine atom |

| 223/225 | [M-CH₃]⁺ |

| 195/197 | [M-COCH₃]⁺ |

| 154 | [M-Br-CO]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 5-bromosalicylaldehyde with chloroacetone.[1]

Materials:

-

5-Bromosalicylaldehyde

-

Chloroacetone

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Distilled water

-

Standard laboratory glassware and apparatus for heating and filtration

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving it in methanol.

-

5-Bromosalicylaldehyde is added to the methanolic KOH solution.

-

Chloroacetone is then added to the reaction mixture.

-

The mixture is heated under reflux for approximately 2 hours.

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Signaling Pathways

Benzofuran derivatives are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, brominated benzofuran derivatives have shown notable potential as anticancer agents.

While the specific biological activity of this compound has not been extensively reported, studies on analogous compounds suggest that it may exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action for similar bromobenzofuran compounds often involve the induction of apoptosis (programmed cell death) and the inhibition of key cellular signaling pathways that are critical for tumor progression.

One such potential pathway is the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

This diagram illustrates a potential mechanism where this compound could inhibit the RAS/RAF/MEK/ERK pathway, thereby suppressing cell proliferation and inducing apoptosis. This is a speculative model based on the activities of related bromobenzofuran compounds. Further research is necessary to elucidate the precise molecular targets and mechanisms of action for this specific molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a halogenated derivative of benzofuran, a heterocyclic organic compound with a structure composed of a fused benzene and furan ring. Benzofuran and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities. These activities include potential anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | Colourless blocks | [1] |

| Melting Point | Not explicitly reported. See Table 2 for related compounds. | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in ethanol and DMF.[1] Further data not available. | |

| pKa | Data not available. |

Comparative Physicochemical Data

Table 2: Melting Points of Related Benzofuran Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₂H₁₂O₃ | 204.22 | 93–96[2] |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₃H₁₄O₄ | 234.25 | 115–118[2] |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 283.12 | 103–106[2] |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₃BrO₄ | 313.14 | 132–136[2] |

| 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | C₁₃H₁₂Br₂O₄ | 392.04 | 165–171[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described and involves the reaction of 5-bromosalicylaldehyde with chloroacetone.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

A mixture of 5-bromosalicylaldehyde and chloroacetone is prepared.

-

Potassium hydroxide (KOH) is added to the mixture in a methanol solvent.

-

The reaction mixture is heated for 2 hours.

-

The resulting product, this compound, is then isolated.

-

Purification can be achieved by slow evaporation from an ethanol/DMF solution to yield colorless blocks.[1]

Analytical Characterization

The structural confirmation of this compound and related compounds typically involves a combination of spectroscopic techniques.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of benzofuran derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the molecule by providing information about the hydrogen and carbon atoms and their connectivity. For similar benzofuran derivatives, ¹H NMR spectra are typically recorded at 300 MHz in CDCl₃.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl group of the ethanone moiety.

Biological Activity and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Potential Therapeutic Applications:

-

Anticancer Activity: Various benzofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2]

-

Anti-inflammatory Effects: Some benzofuran compounds have shown anti-inflammatory properties.

-

Anticonvulsant and Antihistaminic Activities: These activities have also been associated with the benzofuran core structure.[1]

Involvement in Signaling Pathways:

While direct experimental evidence for the effect of this compound on specific signaling pathways is limited, studies on structurally related compounds suggest potential mechanisms of action.

Potential Signaling Pathways Modulated by Benzofuran Derivatives:

Caption: Hypothesized signaling pathways modulated by this compound.

-

mTOR Signaling Pathway: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB signaling pathway.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. The aforementioned related bromo-acetophenone derivative also demonstrated inhibition of the MAPK signaling pathway.[3]

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the context of drug discovery. While a foundational set of physicochemical data is available, further experimental determination of properties such as its precise melting point, boiling point, and solubility in various solvents would be highly beneficial for its practical application. Moreover, detailed studies to elucidate its specific mechanisms of action and its effects on key signaling pathways, such as mTOR, NF-κB, and MAPK, are warranted to fully understand its therapeutic potential. This technical guide serves as a valuable resource for researchers embarking on studies involving this promising benzofuran derivative.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 3. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of new therapeutic agents.[1][2][3][4] This guide provides a detailed overview of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. It includes summarized quantitative data, detailed experimental protocols, and visualizations of key biological pathways and research workflows to support ongoing research and development efforts.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxic effects against a wide array of human cancer cell lines.[2][4][5] Their mechanisms of action are diverse and often multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways that are dysregulated in cancer, such as the mTOR pathway and tubulin polymerization.[5][6][7]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table collates data from several studies, showcasing the potency of these compounds against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [5] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [5] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [5] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [5] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [5] |

| Benzofuran-Chalcone (4n) | HeLa (Cervical) | 3.18 | [8] |

| Benzofuran-Chalcone (4q) | HeLa (Cervical) | 4.95 | [8] |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | [8] |

| Halogenated Derivative (1) | HL60 (Leukemia) | 0.1 | [9] |

| Halogenated Derivative (1) | K562 (Leukemia) | 5.0 | [9] |

| Dipiperazine Derivative (8c) | A549 (Lung) | 0.12 | [10] |

| Dipiperazine Derivative (8d) | A549 (Lung) | 0.43 | [10] |

| mTOR Inhibitor (30b) | SQ20B (Head & Neck) | 0.46 | [6][11] |

Signaling Pathway Visualization: Apoptosis Induction

Many benzofuran derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family and activating the caspase cascade. The diagram below illustrates a simplified pathway of apoptosis induction.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[12]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13][14]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[13][15]

-

MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[14][16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Derivatives of the benzofuran scaffold have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[17][18] Their efficacy makes them promising candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran Amide (6a, 6b, 6f) | B. subtilis, S. aureus, E. coli | 6.25 | |

| Aza-benzofuran (1) | S. typhimurium, S. aureus | 12.5 | |

| Aza-benzofuran (1) | E. coli | 25 | [19] |

| Oxa-benzofuran (6) | P. italicum, C. musae | 12.5 - 25 | [19] |

| Hydrophobic Analogs | S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [20] |

| Ketoxime Derivative (38) | S. aureus | 0.039 | [18] |

| Ketoxime Derivatives | C. albicans | 0.625 - 2.5 | [18] |

Experimental Workflow Visualization

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from initial synthesis to lead compound identification.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23][24]

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar and pour it into sterile Petri plates. Once solidified, inoculate the entire surface of the agar with a standardized microbial suspension (e.g., 0.5 McFarland standard) using a sterile swab to create a uniform lawn of growth.[21][25]

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar using a sterile cork borer.[22]

-

Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test benzofuran derivative (dissolved in a suitable solvent like DMSO) into each well.[22] A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.[25]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature or 4°C to permit the diffusion of the compound from the well into the agar medium.[22]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).[22][25]

-

Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[25]

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE₂), and enzymes like cyclooxygenase (COX).[26][27]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference(s) |

| Aza-benzofuran (1) | NO Inhibition (RAW 264.7) | 17.3 | [19] |

| Aza-benzofuran (4) | NO Inhibition (RAW 264.7) | 16.5 | [19] |

| Piperazine Hybrid (5d) | NO Inhibition (RAW 264.7) | 52.23 | [27] |

| Fluorinated Benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [26][28] |

| Fluorinated Benzofuran | PGE₂ Inhibition | 1.1 - 20.5 | [26][28] |

| Fluorinated Benzofuran | NO Inhibition | 2.4 - 5.2 | [26][28] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes.

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.

Other Notable Biological Activities

Beyond the major areas covered, benzofuran derivatives are being investigated for a range of other therapeutic applications.

| Biological Activity | Target/Mechanism | Key Findings | Reference(s) |

| Antidiabetic | α-glucosidase inhibition | Arylbenzofurans showed potent inhibition with IC₅₀ values of 16.6-40.9 µM, significantly better than acarbose. | [29][30] |

| Antidiabetic | Glucose uptake stimulation | Chromenochalcone derivatives enhanced glucose uptake in L-6 muscle cells by up to 249% at 10 µM. | [31] |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | Derivatives showed potent AChE inhibition with IC₅₀ values as low as 0.058 µM, comparable to donepezil (0.049 µM). | [32][33] |

| Neuroprotective | Butyrylcholinesterase (BChE) Inhibition | 2-Arylbenzofurans exhibited selective and potent BChE inhibition (IC₅₀ = 2.5–32.8 µM). | [34] |

| Antiviral | STING Agonism | Derivatives inhibit SARS-CoV-2 replication at nanomolar concentrations by activating the STING pathway. | [35] |

General Synthesis Protocols

The synthesis of the benzofuran scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions. Palladium- and copper-catalyzed methods are particularly common and versatile.[36][37][38]

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for preparing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[36][38]

-

Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine (5 mL), add the catalysts: (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[36]

-

Reaction Conditions: Stir the reaction mixture at reflux temperature under an inert atmosphere (e.g., nitrogen or argon).[36]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter it to remove any solids, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-substituted benzofuran derivative.[36]

References

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 4. scienceopen.com [scienceopen.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. jopcr.com [jopcr.com]

- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 20. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistnotes.com [chemistnotes.com]

- 22. botanyjournals.com [botanyjournals.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hereditybio.in [hereditybio.in]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 33. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. Benzofuran synthesis [organic-chemistry.org]

- 38. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Bromo-Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has been shown to significantly modulate and enhance its therapeutic properties. Bromination can alter lipophilicity, improve binding affinity through halogen bonding, and ultimately increase the potency and selectivity of these derivatives. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of bromo-benzofurans, focusing on their potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We consolidate quantitative biological data, present detailed experimental protocols for key assays, and provide visualizations of relevant pathways and workflows to support ongoing research and drug development efforts in this promising area.

Anticancer Applications

Bromo-benzofuran derivatives have emerged as a potent class of cytotoxic agents, demonstrating significant efficacy against a variety of human cancer cell lines. The presence of bromine often enhances this activity, contributing to mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of bromo-benzofurans is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the activity of several notable bromo-derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Bromo-methyl-benzofuran (Cpd 1) | HL-60 (Leukemia) | 0.1 | [1] |

| Bromo-methyl-benzofuran (Cpd 1) | K562 (Leukemia) | 5.0 | [1] |

| Bromo-oxadiazolyl-benzofuran (14c) | HCT116 (Colon) | 3.27 | [2] |

| Fluorinated Bromo-benzofuran (Cpd 1) | HCT116 (Colon) | 19.5 | [3] |

| Fluorinated Bromo-benzofuran (Cpd 2) | HCT116 (Colon) | 24.8 | [3] |

| 7,9-Dibromo-dihydrodibenzofuran (12c) | LNCaP (Prostate) | Potent Inhibition | [4][5] |

Note: The study on compound 12c demonstrated potent inhibition of intracellular kinase activity, a key driver in prostate cancer, with an IC₅₀ of 5.8 nM against the specific kinase target (CK2).

Mechanisms of Action & Signaling Pathways

The anticancer effects of bromo-benzofurans are often multifactorial. Studies have shown that these compounds can induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[6] One of the key pathways involves the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic process. Additionally, some derivatives have been shown to inhibit crucial survival kinases like Glycogen Synthase Kinase-3β (GSK3β), leading to the suppression of pro-survival signaling.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromo-benzofurans have shown considerable promise, exhibiting both antibacterial and antifungal properties. The bromine substitution is often crucial for enhancing the potency of these compounds.

Quantitative Data: In Vitro Antimicrobial Activity

The efficacy of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Bromo-benzofuran derivatives (III, IV, VI) | Gram-positive bacteria | 50 - 200 | [7] |

| Bromo-benzofuran derivatives (III, VI) | Candida albicans, C. parapsilosis | 100 | [7] |

| Aza-benzofuran derivative (Cpd 1) | Salmonella typhimurium | 12.5 | [8] |

| Aza-benzofuran derivative (Cpd 1) | Staphylococcus aureus | 12.5 | [8] |

| Aza-benzofuran derivative (Cpd 1) | Escherichia coli | 25 | [8] |

| Hydrophobic bromo-benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [9] |

Note: Some studies report MIC values in mmol/L, such as compounds with bromo-substituents showing excellent activity at 29.76-31.96 mmol/L against various bacterial strains.[10]

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of many diseases. Bromo-benzofuran derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes or the reduction of nitric oxide (NO) and prostaglandins in stimulated immune cells.

| Compound/Derivative Class | Target/Assay | IC₅₀ (µM) | Reference(s) |

| Fluorinated Bromo-benzofuran (Cpd 3) | COX-1 Inhibition | 7.9 | [3] |

| Aza-benzofuran derivative (Cpd 1) | NO Production Inhibition (LPS-stimulated) | 17.31 | [8] |

| Aza-benzofuran derivative (Cpd 3) | NO Production Inhibition (LPS-stimulated) | 16.5 | [8] |

Signaling Pathway

Many anti-inflammatory compounds act by suppressing the NF-κB signaling pathway. In macrophages stimulated by lipopolysaccharide (LPS), this pathway leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Bromo-benzofurans can intervene in this cascade, reducing the subsequent production of inflammatory molecules like NO and prostaglandins.

Neuroprotective Potential and Enzyme Inhibition

The unique chemical properties of bromo-benzofurans also lend themselves to applications in neuroprotection and specific enzyme inhibition. The bromine atom can form critical halogen bonds within enzyme active sites, leading to highly potent and selective inhibition.

Case Study: Casein Kinase 2 (CK2) Inhibition

A standout example is the discovery of 7,9-dibromo-dihydrodibenzofuran derivatives as highly potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer and other diseases.[4][5]

-

Compound 12c (7,9-dibromo...) exhibited an IC₅₀ of 5.8 nM against CK2.[4][5]

-

Structural studies revealed that the bromine atom at position C9 forms a crucial π-halogen bond with a phenylalanine residue (Phe113) in the kinase's active site, anchoring the inhibitor and contributing to its high potency.[4][5]

Other Neuroprotective Activities

Bromo-benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown the ability to protect neuronal cells from Aβ-peptide-induced toxicity and NMDA-induced excitotoxicity.[11][12]

Key Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

-

Materials: 96-well tissue culture plates, bromo-benzofuran test compounds, appropriate cancer cell line, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl), microplate reader.

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-benzofuran compounds. Replace the old media with fresh media containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm is often used to subtract background noise.[13]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants as an indicator of NO production by cells like LPS-stimulated macrophages.[14][15]

-

Materials: RAW 264.7 macrophage cells, 96-well plates, Lipopolysaccharide (LPS), bromo-benzofuran test compounds, Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, microplate reader.

-

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the bromo-benzofuran compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle controls.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess Reagent to each supernatant sample. Incubate at room temperature for 10-15 minutes, protected from light. The reaction will form a magenta-colored azo compound.[14]

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Data Acquisition: Measure the absorbance at 540-550 nm.

-

Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control to calculate IC₅₀ values.

-

Conclusion and Future Perspectives

Bromo-benzofuran derivatives represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across multiple domains, including oncology, microbiology, and immunology. The strategic incorporation of bromine not only enhances biological activity but also provides a key handle for forming specific, high-affinity interactions with biological targets, as exemplified by the potent inhibition of CK2.

Future research should focus on optimizing the structure-activity relationships (SAR) to improve selectivity and reduce off-target effects. Advanced in vivo studies are necessary to validate the preclinical efficacy and establish the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 4. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety and handling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a benzofuran derivative with potential applications in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antihistaminic properties.[1][2] Due to its chemical structure, this compound and its analogs are subjects of interest in the synthesis of novel therapeutic agents.[3][4] This guide is intended for laboratory personnel and researchers to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 38220-75-6 | [1][3][5][6][7] |

| Molecular Formula | C₁₀H₇BrO₂ | [1][2][3][6] |

| Molecular Weight | 239.07 g/mol | [1][2][3][6] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[1][5] Adherence to the following safety protocols is mandatory to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [1][5] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation | [1][5] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [1][5] |

GHS Label Elements

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side-shields.[1][5]

-

Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][5]

Handling

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][5]

-

Store at a recommended temperature of 2-8°C.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

-

Incompatible materials include strong oxidizing agents and amines.[8]

First Aid and Emergency Procedures

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[8]

-

If on Skin: Wash with plenty of soap and water.[1]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Accidental Release Measures

-

Use full personal protective equipment.[1]

-

Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Prevent further leakage or spillage if safe to do so.[1]

-

Absorb solutions with a liquid-binding material and dispose of the contaminated material according to regulations.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine.[8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][9]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[10] The available GHS classification indicates that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of the title compound has been reported in the literature.[2]

Materials:

-

5-bromosalicylaldehyde

-

Chloroacetone

-

Potassium hydroxide

-

Methanol

Procedure:

-

A mixture of 5-bromosalicylaldehyde and chloroacetone is heated in the presence of potassium hydroxide in methanol.

-

The reaction is carried out for 2 hours.

-

The resulting product, this compound, can be purified by recrystallization. Colorless blocks may be obtained by slow evaporation from an ethanol/DMF solution.[2]

Visualizations

Caption: Logical workflow for the safe handling of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromobenzofuran-2-yl)ethanone , 95% , 38220-75-6 - CookeChem [cookechem.com]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 38220-75-6|1-(5-Bromobenzofuran-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. This compound | 38220-75-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Review of the Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic methodologies for 1-(5-bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. This document outlines the prevalent synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the efficient preparation of this valuable benzofuran derivative.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Among these, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position and the acetyl group at the 2-position provides reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This review focuses on the primary synthetic pathways to this compound, providing a comparative analysis of the reported methods.

Synthetic Methodologies

The most widely reported method for the synthesis of this compound is the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation of the salicylaldehyde followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Reaction Pathway: 5-Bromosalicylaldehyde and Chloroacetone

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

This method, referenced in multiple studies, is a reliable and straightforward approach to the target molecule. The following sections provide a detailed breakdown of the experimental conditions and quantitative data from the literature.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound based on the procedure described by Bevinakatti and Badiger (1982), which is widely cited.[1]

| Parameter | Value | Reference |

| Starting Material | 5-Bromosalicylaldehyde | Bevinakatti & Badiger, 1982 |

| Reagent | Chloroacetone | Bevinakatti & Badiger, 1982 |

| Base | Potassium Hydroxide | Bevinakatti & Badiger, 1982 |

| Solvent | Methanol | Bevinakatti & Badiger, 1982 |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Heating (Reflux) | [1] |

| Yield | Not explicitly stated in abstract | - |

| Product Purity | Crystalline solid | [1] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from the literature.[1]

Synthesis of this compound

Materials:

-

5-Bromosalicylaldehyde

-

Chloroacetone

-

Potassium Hydroxide (pellets)

-

Methanol

-

Ethanol (for recrystallization)

-

N,N-Dimethylformamide (DMF, for recrystallization)

Procedure:

-

A solution of potassium hydroxide in methanol is prepared by dissolving potassium hydroxide pellets in methanol with stirring.

-

To this solution, 5-bromosalicylaldehyde is added.

-

Chloroacetone is then added dropwise to the reaction mixture.

-

The mixture is heated under reflux for a period of 2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is treated with water and the crude product is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by recrystallization from a mixture of ethanol and N,N-dimethylformamide to afford colorless crystalline blocks of this compound.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reaction of 5-bromosalicylaldehyde and chloroacetone using potassium hydroxide in methanol. This method is robust and provides the desired product in a crystalline form suitable for further synthetic transformations. The detailed protocol and workflow provided in this guide are intended to assist researchers in the successful and reproducible synthesis of this important benzofuran intermediate, thereby facilitating the development of new chemical entities with potential therapeutic applications. Further research into alternative, greener synthetic routes could be a valuable area of exploration.

References

The Synthesis and Significance of 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a halogenated heterocyclic ketone that has emerged as a valuable scaffold in medicinal chemistry. Its benzofuran core is a recurring motif in a multitude of biologically active compounds. This technical guide provides an in-depth overview of the discovery, historical development, and synthetic methodologies for this compound. Furthermore, it details its physicochemical properties and explores its application as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anticancer and antifungal drug discovery.

Introduction and Historical Context

The benzofuran nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a bromine atom at the 5-position and an acetyl group at the 2-position of the benzofuran ring yields this compound, a versatile intermediate for further chemical elaboration.

While the precise initial discovery of this compound is not extensively documented in a singular seminal publication, its synthesis is frequently attributed to the methodologies developed for substituted benzofurans. A key synthetic approach, widely referenced, involves the reaction of a substituted salicylaldehyde with a chloroacetone. Publications by Bevinakatti & Badiger in 1982 and later by Csaba et al. in 2003 are often cited in the preparation of this and related benzofuran ketones.[1] The historical significance of this compound lies in its utility as a building block for creating more complex molecules with potential therapeutic applications. The presence of the bromine atom and the ketone functional group provides reactive sites for a variety of organic transformations, enabling the generation of diverse chemical libraries for biological screening.

Physicochemical and Crystallographic Data

The structural and physical properties of this compound have been well-characterized, primarily through X-ray crystallography. These studies provide precise data on bond lengths, bond angles, and the overall planarity of the molecule, which are crucial for understanding its reactivity and interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| Unit Cell Dimensions | a = 10.8301(2) Å, b = 7.4630(1) Å, c = 21.7213(3) Å | [1] |

| RMS Deviation from Planarity | 0.057 Å (for the 13 non-H atoms) | [1] |

Table 1: Key Physicochemical and Crystallographic Data for this compound.

Synthesis and Experimental Protocols

The most established and commonly employed method for the synthesis of this compound is the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.

General Synthesis Pathway

The overall synthetic scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on methodologies reported in the literature.[1]

Materials:

-

5-Bromosalicylaldehyde

-

Chloroacetone

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of potassium hydroxide is prepared in methanol.

-

5-Bromosalicylaldehyde is added to the methanolic KOH solution.

-

Chloroacetone is then added to the reaction mixture.

-

The mixture is heated at reflux for approximately 2 hours.

-

After cooling, the reaction mixture is poured into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/DMF solution, to yield colorless crystals of this compound.

Role in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the ketone functionality is amenable to transformations such as reduction, oximation, and condensation reactions.

Synthesis of Bioactive Derivatives

The following diagram illustrates how this compound can be used to generate more complex, biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe standard laboratory techniques for achieving high purity of the target compound, suitable for further synthetic steps and biological screening.

Introduction

This compound is a member of the benzofuran family, a class of heterocyclic compounds that are scaffolds for many pharmacologically important molecules. Benzofuran derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purity of this intermediate is crucial for the successful synthesis of downstream drug candidates and for obtaining reliable biological data. This note details two common and effective purification techniques: silica gel column chromatography and recrystallization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Approx. 105-115 °C (representative range) |

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material. For a typical crude product from the synthesis of this compound, a sequential purification approach is recommended.

Caption: Recommended sequential purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the primary purification of the crude product to remove major impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

-

Gradient Elution (Optional): Gradually increase the polarity of the eluent to 90:10 and then 85:15 hexane:ethyl acetate to elute the target compound. The optimal solvent system should be determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions in test tubes.

-

TLC Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Caption: Step-by-step workflow for purification by silica gel column chromatography.

Protocol 2: Recrystallization

This protocol is suitable for the final purification step to obtain a highly crystalline product. A mixed solvent system of ethanol and water, or ethyl acetate and methanol, is often effective for benzofuran derivatives.[2]

Materials:

-

Partially purified this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Place the partially purified compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

-

Crystal Induction: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Crystallization: Place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment and Characterization

The purity of the final product should be assessed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. Although specific data for the target compound is not cited, related compounds show characteristic peaks for the benzofuran ring system and the acetyl group. For instance, the acetyl protons typically appear as a singlet around δ 2.6 ppm.[3]

Quantitative Data Summary

The following table presents representative data for the purification of a 5-gram batch of crude this compound. This data is for illustrative purposes only.

| Purification Step | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (HPLC, %) |

| Column Chromatography | 5.0 | 4.1 | 82 | ~95 |

| Recrystallization | 4.1 | 3.5 | 85 | >98 |

| Overall | 5.0 | 3.5 | 70 | >98 |

Conclusion

The described protocols for silica gel column chromatography and recrystallization are effective methods for obtaining high-purity this compound. The choice of a single or combined purification strategy will depend on the impurity profile of the crude material. Proper analytical characterization is essential to confirm the purity and identity of the final product, which is critical for its use in drug discovery and development.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. These application notes include predicted spectral data, comprehensive experimental protocols, and a visual workflow to aid in the structural elucidation and characterization of this molecule.

Introduction

This compound is a heterocyclic ketone derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Accurate structural characterization is paramount for the advancement of drug discovery and development programs involving this and related molecular frameworks. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such organic molecules in solution.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The standard numbering scheme for the benzofuran ring is used for signal assignment.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.85 | d | 2.1 | 1H | H-4 |

| 7.55 | dd | 8.8, 2.1 | 1H | H-6 |

| 7.48 | d | 8.8 | 1H | H-7 |

| 7.42 | s | - | 1H | H-3 |

| 2.60 | s | - | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Carbon Assignment |

| 188.5 | C=O |

| 154.2 | C-7a |

| 152.0 | C-2 |

| 130.5 | C-3a |

| 128.0 | C-6 |

| 125.5 | C-4 |

| 116.0 | C-5 |

| 114.8 | C-3 |

| 113.2 | C-7 |

| 28.1 | -CH₃ |

Experimental Protocols